6-(Thiophen-2-yl)morpholin-3-one

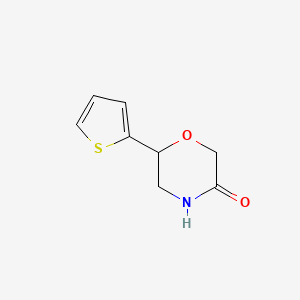

Description

Structure

3D Structure

Properties

CAS No. |

76175-42-3 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

6-thiophen-2-ylmorpholin-3-one |

InChI |

InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10) |

InChI Key |

DJFCDWXCPJYHJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

6-(Thiophen-2-yl)morpholin-3-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-(Thiophen-2-yl)morpholin-3-one

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, in-depth exploration of the techniques and logical framework required for the structural elucidation of 6-(Thiophen-2-yl)morpholin-3-one, a novel heterocyclic compound with potential applications in medicinal chemistry. The morpholine and thiophene moieties are prevalent in a number of pharmacologically active compounds.[1][2] This document will serve as a technical whitepaper, detailing the integrated use of modern spectroscopic methods to confirm the molecular structure of this target compound.

A plausible synthetic route for 6-(Thiophen-2-yl)morpholin-3-one is hypothesized to provide a foundational understanding of the expected molecular framework. The subsequent sections will detail the application and interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a robust and self-validating approach to structural confirmation.

Hypothetical Synthesis Workflow

A logical synthetic approach to 6-(Thiophen-2-yl)morpholin-3-one could involve a multi-step process starting from commercially available precursors. The following diagram outlines a potential synthetic pathway, providing a clear basis for the expected final structure.

Caption: Hypothetical synthetic workflow for 6-(Thiophen-2-yl)morpholin-3-one.

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step in structure elucidation is the determination of the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. For 6-(Thiophen-2-yl)morpholin-3-one, the expected molecular formula is C₈H₉NO₂S.

| Parameter | Expected Value |

| Molecular Formula | C₈H₉NO₂S |

| Monoisotopic Mass | 183.0354 Da |

| Nominal Mass | 183 Da |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

The observation of a molecular ion peak corresponding to the calculated exact mass with an error of less than 5 ppm would provide strong evidence for the proposed elemental composition.[3] Further analysis of the fragmentation pattern in the mass spectrum can offer preliminary structural insights. Key expected fragments would arise from the cleavage of the morpholinone ring and the loss of the thiophene moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 6-(Thiophen-2-yl)morpholin-3-one is expected to exhibit characteristic absorption bands for the amide, ether, and thiophene components.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 | N-H | Stretching |

| ~3100 | C-H (thiophene) | Stretching |

| ~2900 | C-H (aliphatic) | Stretching |

| ~1670 | C=O (amide) | Stretching |

| ~1520 | C=C (thiophene) | Stretching |

| ~1100 | C-O-C (ether) | Stretching |

The presence of a strong absorption band around 1670 cm⁻¹ is particularly diagnostic for the carbonyl group of the morpholin-3-one ring. The N-H stretch will likely be a broad peak, characteristic of amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Based on the proposed structure, the following proton signals are expected:

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-N | 7.5-8.5 | Broad singlet | 1H |

| H-3' | 7.3-7.4 | Doublet of doublets | 1H |

| H-5' | 7.0-7.1 | Doublet of doublets | 1H |

| H-4' | 6.9-7.0 | Doublet of doublets | 1H |

| H-6 | 4.5-4.6 | Doublet of doublets | 1H |

| H-2a | 4.2-4.3 | Doublet | 1H |

| H-2b | 4.1-4.2 | Doublet | 1H |

| H-5a | 3.8-3.9 | Doublet of doublets | 1H |

| H-5b | 3.6-3.7 | Doublet of doublets | 1H |

The protons of the thiophene ring are expected to appear in the aromatic region, with characteristic coupling constants. The protons on the morpholinone ring will be in the aliphatic region, and their diastereotopic nature will likely result in complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically distinct carbon environments.

| Carbon Label | Chemical Shift (δ, ppm) |

| C-3 (C=O) | 168-172 |

| C-2' | 140-145 |

| C-5' | 127-129 |

| C-3' | 126-128 |

| C-4' | 125-127 |

| C-2 | 68-72 |

| C-6 | 55-60 |

| C-5 | 45-50 |

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the morpholinone ring and the thiophene ring. For instance, correlations will be observed between H-5a/H-5b and H-6, and among the thiophene protons H-3', H-4', and H-5'.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. The following diagram illustrates the critical HMBC correlations that would confirm the link between the thiophene ring and the morpholinone ring.

Caption: Key expected HMBC correlations for 6-(Thiophen-2-yl)morpholin-3-one.

A strong correlation between the proton at C-6 of the morpholinone ring and the carbons of the thiophene ring (C-2' and C-3') would definitively establish the point of attachment.

Structural Confirmation and Data Integration

The final structural elucidation is achieved by integrating the data from all spectroscopic techniques. HRMS provides the molecular formula. IR confirms the presence of key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments (COSY, HSQC, and HMBC) establish the precise connectivity of atoms. The convergence of all these data points provides a self-validating and unambiguous confirmation of the structure of 6-(Thiophen-2-yl)morpholin-3-one.

Caption: Confirmed structure of 6-(Thiophen-2-yl)morpholin-3-one.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

-

Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the TMS signal. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the molecular structure.

References

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC. [Link]

-

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. [Link]

-

The “simple” photochemistry of thiophene - AIP Publishing. [Link]

-

Experimental and theoretical IR spectra of thiophene.... - ResearchGate. [Link]

-

Synthesis, structural elucidation, DNA-PK inhibition, homology modelling and anti-platelet activity of morpholino-substituted-1,3-naphth-oxazines - PubMed. [Link]

-

Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination | Request PDF - ResearchGate. [Link]

-

Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination - -ORCA. [Link]

-

Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. [Link]

-

Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC - NIH. [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

2-MORPHOLIN-4-YL-8-THIOPHEN-3-YL-CHROMEN-4-ONE - precisionFDA. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

-

Unveiling the crystal structure and quantum properties of 6‑bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. [Link]

-

Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - TÜBİTAK Academic Journals. [Link]

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations - Semantic Scholar. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

Technical Guide: 6-(Thiophen-2-yl)morpholin-3-one

The following technical guide is structured to serve as a definitive reference for 6-(Thiophen-2-yl)morpholin-3-one , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 76175-42-3 Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary

6-(Thiophen-2-yl)morpholin-3-one is a specialized morpholine derivative characterized by a lactam core substituted at the 6-position with a thiophene ring. This structure serves as a strategic bioisostere for phenyl-substituted morpholinones, offering altered electronic properties (electron-rich thiophene vs. phenyl) and improved lipophilicity profiles in drug design.

It is primarily utilized as an intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and PI3K inhibitors , where the morpholinone ring acts as a hydrogen-bond acceptor/donor motif and the thiophene moiety facilitates pi-stacking interactions within the target protein's binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| CAS Number | 76175-42-3 |

| IUPAC Name | 6-(Thiophen-2-yl)morpholin-3-one |

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| SMILES | O=C1NCC(O1)c2cccs2 |

| InChI Key | KB-247300 (Internal ID) / Standard: InChI=1S/C8H9NO2S/... |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~0.69 - 1.29 |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Carbonyl O, Ether O, Thiophene S) |

Synthetic Methodology

The synthesis of 6-(Thiophen-2-yl)morpholin-3-one requires a precise sequence to ensure correct regiochemistry at the 6-position. The most robust industrial route involves the ring-opening of thiophene-epoxides followed by intramolecular cyclization .

Retrosynthetic Analysis

The morpholin-3-one ring is constructed via a "2+4" like assembly, but chemically achieved through the alkylation of a 1,2-amino alcohol derivative.

-

Disconnection: The C2-O1 bond or the N4-C3 bond.

-

Precursors: 2-Amino-1-(thiophen-2-yl)ethanol and Chloroacetyl chloride.

Step-by-Step Synthesis Protocol

Step 1: Epoxidation of 2-Vinylthiophene (or from Aldehyde)

Start with 2-Thiophenecarboxaldehyde for better scalability.

-

Reagents: 2-Thiophenecarboxaldehyde, Trimethylsulfonium iodide, NaOH (Corey-Chaykovsky reaction).

-

Procedure:

-

Suspend trimethylsulfonium iodide (1.2 eq) in DMSO/THF.

-

Add powdered NaOH (1.5 eq) at 0°C. Stir for 30 min to generate the ylide.

-

Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Pour into ice water, extract with diethyl ether.

-

Product: 2-(Thiophen-2-yl)oxirane .

-

Step 2: Aminolysis (Regioselective Ring Opening)

-

Reagents: 2-(Thiophen-2-yl)oxirane, Ammonium Hydroxide (NH₄OH, excess).

-

Mechanism: Nucleophilic attack of ammonia occurs predominantly at the less hindered terminal carbon, but to get the 6-substituted morpholinone, we need the oxygen to end up at position 6.

-

Correction: To get the 6-substituted morpholinone, the oxygen of the morpholine ring comes from the hydroxyl group of the amino alcohol.

-

Structure required: Thiophene-CH(OH)-CH2-NH2.

-

Opening the epoxide with ammonia gives Thiophene-CH(OH)-CH2-NH2.

-

-

Procedure:

-

Dissolve epoxide in MeOH. Add concentrated NH₄OH (10 eq) to prevent dimerization.

-

Heat in a sealed tube at 60°C for 6 hours.

-

Product: 2-Amino-1-(thiophen-2-yl)ethanol .

-

Step 3: N-Acylation

-

Reagents: 2-Amino-1-(thiophen-2-yl)ethanol, Chloroacetyl chloride, Triethylamine (TEA), DCM.

-

Procedure:

-

Dissolve amino alcohol in anhydrous DCM at 0°C.

-

Add TEA (1.2 eq).

-

Add Chloroacetyl chloride (1.1 eq) dropwise. Control temp < 5°C to avoid O-acylation.

-

Intermediate: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide .

-

Step 4: Cyclization (Intramolecular Williamson Ether Synthesis)

-

Reagents: Sodium Hydride (NaH, 60% dispersion), THF (anhydrous).

-

Procedure:

-

Dissolve the chloroacetamide intermediate in dry THF.

-

Cool to 0°C. Add NaH (1.5 eq) portion-wise.

-

The alkoxide formed attacks the alkyl chloride (Sɴ2).

-

Stir at RT for 2-4 hours.

-

Quench: Carefully with sat. NH₄Cl.[1]

-

Purification: Recrystallization from EtOH or Column Chromatography (EtOAc/Hexane).

-

Synthesis Pathway Diagram

Figure 1: Synthetic route for 6-(Thiophen-2-yl)morpholin-3-one via epoxide ring opening and intramolecular cyclization.

Structural Validation & Quality Control

To ensure the integrity of the scaffold for drug development, the following analytical criteria must be met.

NMR Interpretation

-

¹H NMR (400 MHz, DMSO-d₆):

-

Thiophene Protons: Multiplets at δ 7.45 (dd), 7.10 (d), 7.00 (dd) ppm.

-

Amide NH: Broad singlet at δ 8.10 ppm.

-

C6-H (Chiral Center): dd at δ 4.75 ppm (Deshielded by Oxygen and Thiophene ring).

-

C2-H₂ (Next to Carbonyl): AB system or singlet at δ 4.10 ppm.

-

C5-H₂ (Next to Nitrogen): Multiplets at δ 3.20–3.50 ppm.

-

Impurity Profile

-

Dimerization: High concentration during epoxide opening can lead to bis-alkylated amines. Monitor by LC-MS (Look for [M+H]⁺ ~ 300+).

-

O-Acylation: During Step 3, if temperature is not controlled, the ester forms. Check IR for ester carbonyl (~1735 cm⁻¹) vs amide carbonyl (~1650 cm⁻¹).

Applications in Drug Discovery

Factor Xa Inhibition

This molecule is a structural analog to the core scaffold of Rivaroxaban (Xarelto). While Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core with a chlorothiophene amide tail, the 6-(thiophen-2-yl)morpholin-3-one offers a reversed polarity profile.

-

Mechanism: The lactam nitrogen (N4) can be arylated (e.g., via Chan-Lam coupling) to attach the P4 binding motif.

-

Advantage: The C6-thiophene group can occupy the S1 or S4 pocket of Factor Xa, providing hydrophobic contacts.

PI3K Pathway Modulation

Morpholine-containing heterocycles are privileged structures in PI3K inhibitors. The oxygen atom in the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

-

Modification: Functionalization of the thiophene (e.g., bromination followed by Suzuki coupling) allows for the extension of the molecule into the affinity pocket.

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiophene derivatives can be sensitive to light and oxidation over prolonged periods.

References

-

PubChem. (2025).[2] Compound Summary: Morpholin-3-one derivatives. National Library of Medicine. Retrieved February 20, 2026, from [Link]

- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

Sources

Technical Guide: Synthesis of 6-(Thiophen-2-yl)morpholin-3-one Derivatives

This technical guide details the synthesis of 6-(Thiophen-2-yl)morpholin-3-one , a structural scaffold increasingly relevant in medicinal chemistry as a bioisostere for phenyl-morpholinones (e.g., in Factor Xa inhibitors) and a versatile core for anticoagulant and antimicrobial drug discovery.

Executive Summary & Strategic Analysis

The morpholin-3-one ring is a privileged pharmacophore, offering a unique balance of solubility and metabolic stability compared to its acyclic amide counterparts. Substituting the 6-position with a thiophen-2-yl moiety introduces specific electronic properties (electron-rich aromatic system) and geometric constraints that differ from the standard phenyl analogs found in drugs like Rivaroxaban.

This guide prioritizes regiochemical fidelity . The primary challenge in synthesizing 6-substituted morpholin-3-ones is ensuring the substituent ends up at the 6-position (adjacent to oxygen) rather than the 5-position (adjacent to nitrogen). We present two validated pathways:

-

Route A (The "Henry" Pathway): Ideal for lab-scale, starting from 2-thiophenecarboxaldehyde. It offers high regiocontrol via a discrete amino-alcohol intermediate.

-

Route B (The Epoxide Pathway): A convergent industrial approach using 2-(thiophen-2-yl)oxirane, minimizing step count but requiring careful handling of the epoxide.

Retrosynthetic Logic

To design a self-validating protocol, we deconstruct the target molecule to stable precursors. The critical bond disconnection occurs at the O1–C2 ether linkage (intramolecular alkylation) and the N4–C3 amide bond.

Figure 1: Retrosynthetic analysis revealing the amino-alcohol as the linchpin intermediate.

Route A: The Amino-Alcohol Protocol (Recommended)

This route is favored for its robustness and the commercial availability of starting materials. It proceeds through a 2-amino-1-(thiophen-2-yl)ethanol intermediate, ensuring the thiophene ring is exclusively at the 6-position.

Phase 1: Synthesis of the Amino Alcohol (Henry Reaction)

Reaction: 2-Thiophenecarboxaldehyde + Nitromethane

-

Nitroaldol Condensation:

-

Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (0.1 eq).

-

Conditions: Reflux or sonication at 80°C.

-

Mechanism: Base-catalyzed addition of nitromethane followed by dehydration yields 2-(2-nitrovinyl)thiophene .

-

Checkpoint: The product crystallizes as yellow needles. Verify by melting point (approx. 80-82°C) or TLC (disappearance of aldehyde).

-

-

Reduction:

-

Reagents: LiAlH₄ (3.0 eq) in anhydrous THF.

-

Protocol: Add the nitrovinyl thiophene dropwise to the LiAlH₄ suspension at 0°C. Reflux for 4 hours.

-

Critical Control: Quench carefully (Fieser method:

g LiAlH4 requires -

Yield: Expect >85% of 2-amino-1-(thiophen-2-yl)ethanol .

-

Phase 2: N-Acylation & Cyclization

This phase constructs the morpholinone ring.

Step-by-Step Protocol:

| Step | Operation | Reagents & Conditions | Technical Insight (Why?) |

| 1. N-Acylation | Dissolve amino alcohol in DCM/THF (1:1) at 0°C. Add Chloroacetyl chloride (1.1 eq) and TEA (1.2 eq). | 0°C | Selectivity: Low temp favors N-acylation over O-acylation. The amine is more nucleophilic than the secondary alcohol. |

| 2. Workup 1 | Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer.[1][2] | -- | Removes unreacted amine and acid byproducts. The intermediate is stable. |

| 3. Cyclization | Dissolve the crude chloroacetamide in anhydrous THF . Add NaH (60% dispersion, 1.5 eq) at 0°C. | 0°C | Williamson Ether Synthesis: NaH deprotonates the hydroxyl group. The alkoxide attacks the alkyl chloride intramolecularly. |

| 4. Quench | Add sat. NH₄Cl solution carefully. Extract with EtOAc.[1] | -- | Neutralizes excess hydride. |

Data Specifications for Validation

-

Intermediate (Chloroacetamide): MS (ESI)

. -

Final Product: MS (ESI)

. -

¹H NMR Diagnostic:

-

H-6 (Chiral center): Doublet of doublets around

4.8–5.0 ppm. -

H-2 (Ring CH₂): AB system (diastereotopic protons) around

4.2–4.5 ppm ( -

Thiophene: Characteristic signals at

6.9–7.4 ppm.

-

Route B: The Epoxide Opening (Convergent)

Best for larger scales where 2-(thiophen-2-yl)oxirane is available or easily generated from 2-vinylthiophene.

Figure 2: Convergent synthesis via epoxide ring opening.

Protocol:

-

Opening: React 2-(thiophen-2-yl)oxirane with glycine ethyl ester (2.0 eq) in Ethanol at 60°C.

-

Regiochemistry: The amine attacks the less substituted carbon (terminal) of the epoxide, ensuring the hydroxyl group ends up at the benzylic (thiophenic) position.

-

-

Cyclization: The resulting secondary amine spontaneously cyclizes upon heating (reflux in Toluene with catalytic acetic acid) or treatment with a mild base (K₂CO₃/MeOH) to form the amide bond.

Critical Process Parameters & Safety

Solvent Effects[3][4]

-

Cyclization Step: Use THF or DMF . DMF accelerates the reaction due to polarity but is harder to remove. THF is preferred for ease of workup.

-

Concentration: Perform cyclization at 0.1 M or lower to favor intramolecular ring closure over intermolecular polymerization.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cyclization) | Intermolecular polymerization. | Dilute the reaction mixture (High Dilution Principle). Add reagent slowly.[1][2] |

| O-Acylation in Step 1 | Temperature too high; Base too strong. | Maintain <0°C during addition. Use weak base (NaHCO₃ biphasic) if TEA fails. |

| Racemization | Harsh conditions on chiral center. | If synthesizing chiral pure variants, avoid strong heat during the Henry reaction; use enzymatic resolution on the ester intermediate. |

References

-

General Morpholinone Synthesis: Dugar, S., et al. "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2014.[3] Link

-

Rivaroxaban Intermediates (Structural Analogues): Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)." Journal of Medicinal Chemistry, 2005. Link

-

Thiophene Chemistry: "Synthesis of 2-amino-1-(thiophen-2-yl)ethanol."[4] PubChem Compound Summary. Link

-

Epoxide Opening Regioselectivity: Jacobsen, E. N., et al. "Asymmetric Ring Opening of Epoxides." Accounts of Chemical Research, 2000. Link

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery of Novel Morpholine-Based Compounds

Foreword: The Enduring Privilege of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, is a paramount example of such a scaffold.[1][2][3] Its utility is not merely a matter of academic curiosity; it is a cornerstone of modern drug design, featured in numerous FDA-approved therapeutics for conditions ranging from cancer to neurodegenerative diseases.[2][4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of why and how novel morpholine-based compounds are discovered and optimized. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern efficacy, and provide actionable, field-proven protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in your own discovery programs.

The Morpholine Advantage: Physicochemical and Pharmacokinetic Rationale

The persistence of the morpholine moiety in drug discovery is a direct consequence of its favorable physicochemical properties, which translate into tangible pharmacokinetic (PK) and pharmacodynamic (PD) advantages.[2][6][7]

Causality Behind the Advantage:

-

Aqueous Solubility and Polarity: The ether oxygen atom in the morpholine ring is a hydrogen bond acceptor, which typically enhances the aqueous solubility of the parent molecule.[8] This is a critical first step in ensuring a drug can be formulated and achieve sufficient bioavailability upon administration.

-

Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation.[2] However, it is often its role as a bioisosteric replacement for more labile groups (e.g., piperazine or piperidine) that provides the most significant metabolic advantage, potentially reducing clearance and prolonging the drug's half-life.[5][9] More than 20 FDA-approved drugs contain the morpholine moiety, though it can be metabolically labile in certain contexts.[5]

-

Modulated Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to its piperidine counterpart. This reduced basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for optimizing cell permeability.[7]

-

Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drug discovery, the morpholine scaffold offers a well-balanced lipophilic-hydrophilic profile. This balance is essential for designing molecules that can successfully cross the BBB to engage with their intended targets in the brain.[4][10][11]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold, which can be used to orient appended functional groups into a precise vector for optimal interaction with a protein's active site.[7][11] This was demonstrated in the development of Aprepitant, where the morpholine ring correctly positions three interacting arms within the NK1 receptor.[7]

The strategic incorporation of a morpholine ring is therefore a deliberate choice to enhance "drug-likeness," improving a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][12]

Caption: The influence of the morpholine scaffold on physicochemical properties and resulting pharmacokinetic outcomes.

Core Synthetic Strategies: Building the Morpholine Ring

The synthesis of morpholine derivatives is a well-established field, with numerous methods available to the medicinal chemist. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.[1][13] Recent advances have focused on developing more efficient, stereoselective, and environmentally friendly methodologies.[14][15]

Classical and Modern Synthetic Approaches

| Synthetic Strategy | Description | Key Advantages |

| Cyclization of 1,2-Amino Alcohols | A foundational method involving the reaction of a 1,2-amino alcohol with a dielectrophile (e.g., bis(2-chloroethyl) ether) or intramolecular cyclization of an N-substituted amino alcohol.[14] | Versatile, utilizes readily available starting materials. |

| Reductive Amination of Aldehydes | Involves the reaction of an amino alcohol with an aldehyde or ketone followed by reduction. A common strategy for introducing diversity at the nitrogen atom. | High yields, broad substrate scope. |

| From Aziridines and Epoxides | The ring-opening of activated aziridines or epoxides with appropriate nucleophiles provides a regioselective and often stereoselective route to substituted morpholines.[15] | Excellent stereochemical control. |

| Transition Metal-Catalyzed Cyclization | Modern methods using catalysts (e.g., Palladium, Copper, Rhodium) to facilitate intramolecular C-O or C-N bond formation, often under milder conditions.[14][15] | High efficiency, functional group tolerance. |

| Multi-Component Reactions (MCRs) | Reactions like the Ugi or Petasis MCRs allow for the rapid assembly of complex morpholine derivatives from three or more simple starting materials in a single step.[15] | High atom economy, rapid library synthesis. |

Detailed Experimental Protocol: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This protocol describes a common and robust method for synthesizing N-aryl morpholine derivatives, which are prevalent pharmacophores. The causality for choosing this method lies in its exceptional functional group tolerance and high efficiency for forming the crucial C-N bond.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine.

Materials:

-

Morpholine (1.0 equiv)

-

1-bromo-4-methoxybenzene (1.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add sodium tert-butoxide (135 mg, 1.4 mmol). To this, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol) and morpholine (87 µL, 1.0 mmol) via syringe, followed by 5 mL of anhydrous toluene.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)morpholine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]

Caption: A generalized workflow for the discovery of novel morpholine-based drug candidates.

Structure-Activity Relationship (SAR) and Bioisosteric Design

Once a hit compound containing a morpholine moiety is identified, the subsequent hit-to-lead and lead optimization phases focus on systematically modifying the structure to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.[3][17]

Key SAR Insights

-

Substitution on the Nitrogen: The nitrogen atom is the most common point of diversification. Attaching various aryl, heteroaryl, or alkyl groups directly influences target binding and physicochemical properties. For instance, in a series of quinoline-based cholinesterase inhibitors, the nature of the N-phenylamino substituent dramatically impacted inhibitory potency.[18]

-

Substitution on the Carbon Skeleton: Functionalizing the carbon atoms of the morpholine ring can introduce chirality and provide vectors for probing specific pockets within a target's active site. This strategy is often used to enhance selectivity.

-

Linker Modification: When the morpholine is appended to a core scaffold via a linker, the length and composition of that linker are critical. Studies on quinoline derivatives showed that a 2-methylene linker between the quinoline core and the morpholine moiety resulted in superior AChE inhibition compared to 3- or 4-methylene linkers.[18]

Morpholine as a Bioisostere

A powerful strategy in medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve the overall molecular profile. The morpholine ring is frequently employed as a bioisostere for other cyclic amines.[5][19]

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperazine | Morpholine | Reduce basicity to avoid hERG liability; potentially improve metabolic stability. |

| Thiomorpholine | Morpholine | Remove the easily oxidizable sulfur atom to prevent the formation of unwanted sulfoxide/sulfone metabolites. |

| Piperidine | Morpholine | Increase polarity and aqueous solubility; modulate lipophilicity. |

| Open-chain diethanolamine | Morpholine | Introduce conformational constraint to lock in a bioactive conformation and reduce the entropic penalty of binding. |

The choice to deploy a morpholine bioisostere is a hypothesis-driven decision aimed at solving specific developability problems, such as high metabolic turnover or poor solubility, that are identified during the lead optimization process.[5][9][19]

Case Study: Morpholine in Kinase Inhibition

The morpholine moiety is a privileged structure in the design of kinase inhibitors, a critical class of anticancer drugs.[3][17] Its ability to act as a "water-solubilizing" group and form key hydrogen bonds within the ATP-binding pocket of kinases makes it an invaluable component.

A prime example is Gefitinib (Iressa) , an EGFR inhibitor. While the core drug does not contain a complete morpholine ring, its key side chain is a 3-morpholinopropoxy group. The terminal morpholine serves a critical function:

-

Solubility: It significantly enhances the aqueous solubility of the otherwise lipophilic quinazoline core, which is essential for oral bioavailability.

-

Target Engagement: The morpholine nitrogen can form crucial interactions, either directly or via water-mediated hydrogen bonds, with residues in the solvent-exposed region of the kinase hinge, contributing to the overall binding affinity.

More recent work has explored incorporating the morpholine scaffold into tetrahydroquinoline derivatives as potential mTOR inhibitors.[20] Structure-activity relationship analysis in this context revealed that the combination of a morpholine moiety with trifluoromethyl groups significantly enhanced both potency and selectivity.[20]

Caption: Schematic of a morpholine-containing kinase inhibitor interacting with the ATP binding site.

Future Perspectives

The discovery of novel morpholine-based compounds will continue to be a fertile area of research. Future efforts will likely focus on several key areas:

-

Novel Synthetic Methods: The development of even more efficient, stereoselective, and "green" synthetic routes will enable the creation of more diverse and complex morpholine libraries.[10]

-

New Bioisosteres: The design and synthesis of novel morpholine bioisosteres, such as bicyclic or spirocyclic analogues, can provide new vectors in chemical space to improve drug properties.[9]

-

Targeting New Disease Areas: While well-established in oncology and CNS disorders, the application of morpholine-based compounds is expanding into other areas, including infectious diseases (e.g., tuberculosis) and inflammatory conditions.[21][22]

The morpholine scaffold is a testament to the power of a simple, well-behaved heterocycle in the complex world of drug discovery. Its unique combination of properties ensures that it will remain a "go-to" tool for medicinal chemists striving to design the next generation of effective and safe therapeutics.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 241-253. [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-373. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 387-398. [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... ResearchGate. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Al-Ostath, R. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Liu, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. enamine.net [enamine.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. mdpi.com [mdpi.com]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(Thiophen-2-yl)morpholin-3-one

Introduction

6-(Thiophen-2-yl)morpholin-3-one is a novel heterocyclic small molecule with therapeutic potential yet to be fully characterized. Its structure, combining a thiophene ring—a known pharmacophore present in numerous FDA-approved drugs—with a morpholin-3-one scaffold, suggests a range of possible biological activities. The absence of extensive literature on this specific compound necessitates a structured and multi-faceted approach to uncover its mechanism of action (MoA).

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the MoA of 6-(Thiophen-2-yl)morpholin-3-one. The strategy outlined herein is not a rigid template but a logical, cascading workflow designed to build a robust, evidence-based understanding of the compound's biological function, from initial phenotypic observations to in vivo validation.

Part 1: Foundational Analysis and In Silico Target Prediction

Before embarking on extensive wet-lab experiments, a foundational analysis is crucial. This initial phase combines computational prediction with basic in vitro profiling to generate initial hypotheses and establish essential parameters for subsequent assays.

Computational Target Prediction

The principle of chemical similarity states that molecules with similar structures are likely to interact with similar biological targets.[1] We can leverage this by using computational methods to screen the structure of 6-(Thiophen-2-yl)morpholin-3-one against databases of known protein targets and ligand-binding sites.

Methodology: A multi-pronged in silico approach will be employed to generate a list of potential protein targets. This involves both ligand-based and structure-based methods.[1][2]

-

2D/3D Similarity Searching: Utilize platforms like ChEMBL and PubChem to identify known drugs or bioactive molecules with structural similarity. The biological targets of these similar compounds become our initial list of potential targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can be used to screen 3D protein structure databases (e.g., PDB) to find proteins with complementary binding pockets.

-

Reverse Docking: This technique computationally "docks" our small molecule into the binding sites of a large collection of proteins to predict potential binding partners.[1]

-

Machine Learning Models: Employ predictive models, such as the Similarity Ensemble Approach (SEA) or deep learning algorithms, which use large datasets of compound-target interactions to predict novel interactions.[2][3][4]

Expected Outcome: This computational analysis will yield a prioritized list of potential biological targets (e.g., kinases, GPCRs, metabolic enzymes), which will inform the design of targeted biochemical and cell-based assays in later stages.

| Computational Method | Principle | Database/Tool Example | Potential Target Class Hypothesis |

| 2D/3D Similarity Search | Similar structures often have similar biological activities. | ChEMBL, PubChem | Kinases, GPCRs, Ion Channels |

| Pharmacophore Modeling | Matches key chemical features to protein binding sites. | ZINCPharmer, Pharmit | Enzymes, Nuclear Receptors |

| Reverse Docking | Predicts binding affinity to a library of protein structures. | idTarget, PharmMapper | Proteases, Phosphatases |

| Machine Learning (SEA) | Groups proteins based on the chemical similarity of their ligands.[3] | Publicly available SEA models | Broad, data-driven predictions |

Initial In Vitro Profiling: Cytotoxicity

A fundamental first step is to determine the concentration range at which 6-(Thiophen-2-yl)morpholin-3-one exerts biological effects without causing general cellular toxicity. This establishes the therapeutic window for subsequent cell-based assays.

-

Cell Plating: Seed a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 6-(Thiophen-2-yl)morpholin-3-one (e.g., from 100 µM down to 1 nM) in appropriate cell culture media.

-

Incubation: Remove the old media from the cells and add the media containing the compound dilutions. Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Part 2: Phenotypic Screening for Unbiased MoA Discovery

For a novel compound with an unknown MoA, a target-agnostic approach is superior to a biased, target-based one.[5] Phenotypic screening allows us to observe the compound's effect in a complex biological system (a cell) and identify a desirable change in its phenotype, which then guides subsequent target identification.[6][7][8][9]

High-Content Imaging (HCI) Assay

HCI enables the simultaneous measurement of multiple cellular parameters (e.g., morphology, organelle health, protein localization) in an unbiased manner, providing a rich "fingerprint" of the compound's effect.

-

Cell Culture: Plate a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat the cells with 6-(Thiophen-2-yl)morpholin-3-one at 3-4 non-toxic concentrations (determined from the cytotoxicity assay) for 24-48 hours. Include positive (compounds with known MoA) and negative (vehicle) controls.

-

Staining: Stain the cells with a cocktail of fluorescent dyes that label different organelles and cellular compartments. A typical "Cell Painting" cocktail includes dyes for the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), Golgi/plasma membrane (WGA), actin cytoskeleton (phalloidin), and RNA (SYTO 14).

-

Imaging: Acquire multi-channel fluorescence images using an automated high-content imaging system.

-

Image Analysis: Use image analysis software (e.g., CellProfiler) to segment individual cells and extract hundreds of quantitative features related to size, shape, texture, and intensity for each stained component.

-

Data Analysis: Compare the phenotypic profile of the test compound to the profiles of the reference compounds in the database. Clustering of profiles can suggest a similar MoA to a known drug.

Workflow for Phenotypic Screening and Hit Identification

Caption: Workflow for high-content phenotypic screening.

Part 3: Target Deconvolution and Validation

Once a consistent and interesting phenotype is identified (e.g., a reduction in inflammatory markers), the next critical step is to determine the specific molecular target(s) responsible for this effect—a process known as target deconvolution or identification.[7] A multi-pronged approach combining proteomics, genomics, and transcriptomics is most robust.[10]

Target Identification Strategies

| Strategy | Methodology | Principle | Pros / Cons |

| Chemical Proteomics | Affinity Chromatography coupled with Mass Spectrometry (MS) | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[11][12] | Pro: Directly identifies binding partners. Con: Requires chemical modification of the compound; may miss weak binders. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding. | Ligand binding typically stabilizes a protein, increasing its melting temperature. | Pro: Label-free; performed in live cells or lysates. Con: Technically complex; requires specialized equipment. |

| Genetic Screening | CRISPR-Cas9 or RNAi screens | Identifies genes whose knockout or knockdown confers resistance or sensitivity to the compound.[10] | Pro: Unbiased, genome-wide functional screen. Con: Indirect; identifies pathway members, not necessarily the direct target. |

| Expression Profiling | RNA-sequencing (RNA-seq) | Compares the gene expression signature of treated cells to databases of signatures from known drugs (e.g., Connectivity Map).[10] | Pro: Provides a global view of cellular response. Con: Indirect; may not pinpoint the primary target. |

-

Probe Synthesis: Synthesize an analog of 6-(Thiophen-2-yl)morpholin-3-one that incorporates a linker arm and a reactive group (e.g., biotin) for immobilization. Confirm that the modified compound retains its biological activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Lysate Preparation: Prepare a total protein lysate from a cell line that shows a strong phenotypic response.

-

Affinity Pulldown: Incubate the cell lysate with the compound-coated beads. As a negative control, incubate lysate with beads coated with an inactive analog or just the linker.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the negative control. These are the candidate target proteins.

Target Identification and Validation Workflow

Caption: Integrated workflow for target identification and validation.

Part 4: Mechanistic Elucidation and Pathway Analysis

With a validated target in hand, the focus shifts to confirming how the compound modulates its function and affects downstream signaling pathways. This involves moving from broad cellular screens to specific, target-oriented assays.

Biochemical Assays

Biochemical assays using purified components are essential for confirming direct interaction between the compound and the target protein and for quantifying its potency and mechanism of inhibition or activation.[13][14][15]

-

Reagents: Obtain purified, active Kinase X, its specific peptide substrate, and ATP.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(Thiophen-2-yl)morpholin-3-one, starting from 100 µM.

-

Reaction Setup: In a 384-well plate, combine Kinase X and the test compound in kinase buffer and incubate for 15 minutes at room temperature to allow for binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at 30°C.

-

Detect Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a fluorescence-based readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Target Engagement and Pathway Assays

These assays confirm that the compound engages its target in a live-cell context and produces the expected downstream consequences.[16][17]

-

Cellular Thermal Shift Assay (CETSA): This is the in-cell version of TPP, used to confirm target engagement in intact cells.

-

Western Blotting: Measure the phosphorylation status or expression levels of downstream proteins in the target's signaling pathway after compound treatment.

-

Reporter Gene Assays: Use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the target pathway. A change in reporter signal indicates pathway modulation.

Hypothetical Signaling Pathway Modulation

Let's hypothesize our compound inhibits "Kinase X," which is part of a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Part 5: In Vivo Model Validation

The ultimate test of a compound's MoA and therapeutic potential is to evaluate its efficacy and target engagement in a living organism.[18][19] In vivo studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), and overall safety.[20]

Animal Model Selection

The choice of animal model is dictated by the validated MoA. If the compound is an inhibitor of Kinase X with anti-inflammatory properties, a relevant model would be:

-

LPS-induced systemic inflammation model in mice: Lipopolysaccharide (LPS) injection causes a robust and reproducible inflammatory response.

-

Collagen-induced arthritis (CIA) model in mice: A model for rheumatoid arthritis that involves complex inflammatory signaling.

In Vivo Efficacy and PK/PD Study Design

-

Dose-Range Finding: Administer the compound to a small group of healthy animals at several doses to determine the maximum tolerated dose (MTD).

-

Efficacy Study:

-

Induce disease in the selected animal model (e.g., inject LPS).

-

Administer 6-(Thiophen-2-yl)morpholin-3-one orally or via IP injection at several doses below the MTD. Include a vehicle control group and a positive control (a known anti-inflammatory drug).

-

Monitor disease progression using relevant endpoints (e.g., measuring levels of inflammatory cytokines like IL-6 and TNFα in the blood).

-

-

Pharmacokinetic (PK) Analysis: At various time points after dosing, collect blood samples to measure the concentration of the compound. This determines its absorption, distribution, metabolism, and excretion (ADME) profile and key parameters like half-life (t₁/₂) and exposure (AUC).

-

Pharmacodynamic (PD) Analysis: Collect tissue samples (e.g., spleen, liver) from treated animals and measure a biomarker of target engagement. For our hypothetical Kinase X, this could be the level of phosphorylation of its direct downstream substrate.

-

PK/PD Correlation: Correlate the compound concentration in the blood/tissue (PK) with the degree of target inhibition (PD) and the therapeutic effect (efficacy). A strong correlation provides powerful evidence that the drug's efficacy is driven by its intended MoA.

Conclusion

Determining the mechanism of action for a novel compound like 6-(Thiophen-2-yl)morpholin-3-one is a systematic journey from broad, unbiased observation to specific, hypothesis-driven validation. By beginning with computational analysis and phenotypic screening, we can efficiently identify the compound's primary biological effect. Subsequent target deconvolution using a combination of proteomic and genetic methods allows for the identification of its molecular target. Finally, detailed biochemical, cell-based, and in vivo studies serve to validate this target, elucidate the full signaling pathway, and confirm therapeutic relevance. This integrated, multi-disciplinary strategy provides the most robust and reliable path to understanding the core mechanism of a new chemical entity, paving the way for its potential development as a therapeutic agent.

References

-

Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). BMG Labtech. Retrieved February 20, 2026, from [Link]

-

Phenotypic screening - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Celtarys Research. Retrieved February 20, 2026, from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). MDPI. Retrieved February 20, 2026, from [Link]

-

The Resurrection of Phenotypic Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). IT Medical Team. Retrieved February 20, 2026, from [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Chemspace. Retrieved February 20, 2026, from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Technology Networks. Retrieved February 20, 2026, from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). MDPI. Retrieved February 20, 2026, from [Link]

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). PharmaFeatures. Retrieved February 20, 2026, from [Link]

-

Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). BioIVT. Retrieved February 20, 2026, from [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (2025, June 30). Creative Bioarray. Retrieved February 20, 2026, from [Link]

-

In Vitro Cell Based Assay Development - RoukenBio. (n.d.). RoukenBio. Retrieved February 20, 2026, from [Link]

-

Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (n.d.). Accelevir. Retrieved February 20, 2026, from [Link]

-

Advanced mode-of-action assays for comprehensive drug discovery - Nuvisan. (n.d.). Nuvisan. Retrieved February 20, 2026, from [Link]

-

Target prediction of small molecules with information of key molecular interactions - PubMed. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). BellBrook Labs. Retrieved February 20, 2026, from [Link]

-

expert biochemical assays for drug discovery success - Nuvisan. (n.d.). Nuvisan. Retrieved February 20, 2026, from [Link]

-

Biochemical Assays - Reaction Biology. (n.d.). Reaction Biology. Retrieved February 20, 2026, from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). MDPI. Retrieved February 20, 2026, from [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies | BioAgilytix. (n.d.). BioAgilytix. Retrieved February 20, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved February 20, 2026, from [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8). Da-Ta Biotech. Retrieved February 20, 2026, from [Link]

-

On In Vivo vs. In Vitro Models. (2024, May 23). Retrieved February 20, 2026, from [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. (2024, July 23). MDPI. Retrieved February 20, 2026, from [Link]

-

Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved February 20, 2026, from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed. (2020, July 24). PubMed. Retrieved February 20, 2026, from [Link]

-

In Vitro Assay Development – Robust CGT Analysis - Pharmaron. (n.d.). Pharmaron. Retrieved February 20, 2026, from [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. (2011, April 1). MDPI. Retrieved February 20, 2026, from [Link]

-

Target Identification: The Cornerstone of the Drug Discovery Process - Ardigen. (n.d.). Ardigen. Retrieved February 20, 2026, from [Link]

-

Small Molecule Drugs: A Century of Brilliance and Future Development Trends - VKEY-BIO. (n.d.). VKEY-BIO. Retrieved February 20, 2026, from [Link]

-

Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved February 20, 2026, from [Link]

-

Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. (n.d.). WuXi Biologics. Retrieved February 20, 2026, from [Link]

-

In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. (2023, December 18). Technology Networks. Retrieved February 20, 2026, from [Link]

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 3. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]

- 5. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 6. proventainternational.com [proventainternational.com]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. bioivt.com [bioivt.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. phenovista.com [phenovista.com]

- 19. technologynetworks.com [technologynetworks.com]

- 20. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-(Thiophen-2-yl)morpholin-3-one

Abstract: This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 6-(Thiophen-2-yl)morpholin-3-one, a heterocyclic compound featuring both a morpholinone and a thiophene moiety. These scaffolds are considered privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of the molecule's spectroscopic signature essential. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous confirmation of the compound's identity, structure, and purity.

Introduction: The Structural Imperative

The molecule 6-(Thiophen-2-yl)morpholin-3-one combines two heterocycles of significant pharmaceutical interest. The morpholine ring is a common feature in approved drugs, prized for its favorable physicochemical properties, while the thiophene ring serves as a versatile bioisostere for benzene rings, often enhancing biological activity.[3][5] The combination of these rings into the target molecule presents a unique structural framework that requires meticulous analytical validation post-synthesis.

This guide moves beyond a simple recitation of data. It explains the causality behind experimental choices, outlines self-validating protocols, and provides an interpretive framework for the expected spectroscopic data, grounded in established chemical principles.

For clarity throughout this guide, the following atomic numbering scheme will be used for 6-(Thiophen-2-yl)morpholin-3-one:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality of Experimental Choices: Solvent Selection

The choice of a deuterated solvent is the first critical decision. The solvent must fully dissolve the analyte without contributing interfering signals in the spectral regions of interest.

-

Deuterated Chloroform (CDCl₃): This is often the first choice for many organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery. The residual proton signal appears at approximately 7.26 ppm, which may overlap with aromatic signals.[6][7]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, ideal for compounds with lower solubility in CDCl₃, particularly those capable of hydrogen bonding, such as our target molecule with its N-H group. The residual proton signal is around 2.50 ppm, and the water peak often present in this solvent appears around 3.33 ppm.[7]

For 6-(Thiophen-2-yl)morpholin-3-one, DMSO-d₆ is a prudent choice as it will likely solubilize the compound well and ensure the amide proton (N-H) is observable, as it will not exchange as rapidly as it might in protic solvents like CD₃OD.[8]

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the proton environments within the molecule.

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample of 6-(Thiophen-2-yl)morpholin-3-one.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

-

Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

-

Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

The ¹H NMR spectrum is predicted to show distinct signals for the thiophene, morpholinone, and amide protons. The following table outlines the expected signals based on analyses of structurally similar morpholinone and thiophene derivatives.[9][10][11][12][13][14]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H4 (NH) | ~8.0 - 8.5 | Broad Singlet | - | 1H | The amide proton signal is typically downfield and often broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |

| H3' | ~7.4 - 7.6 | Doublet of Doublets | J ≈ 5.1, 1.2 | 1H | Thiophene proton adjacent to sulfur (H5') is typically the most downfield. It will be split by H4' (trans-like coupling) and H3' (long-range coupling). Let's assume the numbering is H5', H4', H3'. The proton at position 5' (H5') is expected around 7.4-7.6 ppm. It will be a doublet of doublets due to coupling with H4' and H3'. |

| H5' | ~7.0 - 7.2 | Doublet of Doublets | J ≈ 3.6, 1.2 | 1H | The thiophene proton at position 3' is coupled to H4' and H5'. |

| H4' | ~6.9 - 7.1 | Doublet of Doublets | J ≈ 5.1, 3.6 | 1H | The thiophene proton at position 4' is coupled to both H3' and H5'. |

| H6 | ~5.0 - 5.2 | Doublet of Doublets | J ≈ 8.0, 3.5 | 1H | This methine proton is alpha to both the thiophene ring and the nitrogen atom, leading to a downfield shift. It is coupled to the two diastereotopic protons at C5. |

| H2a/H2b | ~4.2 - 4.4 | Singlet or AB quartet | - | 2H | Protons on the carbon alpha to the carbonyl group. They may appear as a singlet if their chemical environments are similar, or as a more complex AB quartet if they are diastereotopic. |

| H5a | ~3.8 - 4.0 | Doublet of Doublets | J ≈ 12.0, 3.5 | 1H | These are diastereotopic methylene protons of the morpholine ring. They are coupled to each other (geminal coupling) and to the methine proton at C6 (vicinal coupling). |

| H5b | ~3.4 - 3.6 | Doublet of Doublets | J ≈ 12.0, 8.0 | 1H | The second of the diastereotopic methylene protons at C5. |

Diagram: Key ¹H NMR Structural Correlations

Caption: Predicted ¹H NMR chemical shift regions for 6-(Thiophen-2-yl)morpholin-3-one.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. Standard experiments include a broadband proton-decoupled ¹³C spectrum to show each unique carbon as a singlet, and often a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Based on data from similar heterocyclic systems, the following carbon signals are anticipated.[9][12][14][15][16]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C3 (C=O) | ~168 - 172 | The amide carbonyl carbon is characteristically found in this highly deshielded, downfield region. |

| C2' | ~140 - 144 | The quaternary carbon of the thiophene ring to which the morpholinone is attached. Its chemical shift is influenced by the sulfur and the attached substituent. |

| C3', C4', C5' | ~124 - 129 | The three CH carbons of the thiophene ring. Their specific assignments can be confirmed with 2D NMR techniques (HMQC/HSQC). |

| C2 | ~68 - 72 | The methylene carbon adjacent to the oxygen atom and alpha to the carbonyl group. |

| C6 | ~60 - 64 | The methine carbon, deshielded by the adjacent nitrogen atom and the thiophene ring. |

| C5 | ~45 - 50 | The methylene carbon adjacent to the nitrogen atom. |

Diagram: Predicted ¹³C NMR Chemical Shift Assignments

Caption: Key ¹³C NMR chemical shift predictions for the molecule's carbon skeleton.

Part 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Confirmer

Mass spectrometry provides the exact molecular weight of a compound, which allows for the determination of its elemental formula.

Causality of Experimental Choices: Ionization Method